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Abstract
VT-1598 is an investigational tetrazole-based antifungal agent designed for enhanced

selectivity as an inhibitor of fungal cytochrome P450 sterol 14α-demethylase (CYP51).[1][2][3]

[4] This targeted mechanism of action aims to reduce the potential for drug-drug interactions

and off-target toxicities often associated with earlier generations of azole antifungals.[5][6]

Preclinical data from a range of in vitro and in vivo studies have demonstrated that VT-1598

possesses a broad spectrum of activity against a variety of clinically significant fungal

pathogens. This includes yeasts, molds, and endemic fungi, positioning it as a promising

candidate for the treatment of invasive fungal infections.[1][5] This document provides a

comprehensive overview of the antifungal activity of VT-1598, detailing its mechanism of action,

in vitro potency, and in vivo efficacy, supported by experimental methodologies and data

presented in a structured format.

Mechanism of Action
VT-1598 exerts its antifungal effect by specifically inhibiting the fungal CYP51 enzyme, a critical

component of the ergosterol biosynthesis pathway.[3][7] Ergosterol is an essential molecule for

maintaining the integrity and fluidity of the fungal cell membrane.[7] By blocking CYP51, VT-

1598 prevents the 14α-demethylation of lanosterol, a precursor to ergosterol.[7] This disruption

leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately

resulting in the cessation of fungal growth and cell death. The rational design of VT-1598,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15576155?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/29190379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913997/
https://www.mdpi.com/2309-608X/8/8/857
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11034614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6395925/
https://pubmed.ncbi.nlm.nih.gov/29190379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11034614/
https://www.mdpi.com/2309-608X/8/8/857
https://go.drugbank.com/drugs/DB17757
https://go.drugbank.com/drugs/DB17757
https://go.drugbank.com/drugs/DB17757
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


which includes the substitution of a triazole with a tetrazole moiety, confers a high degree of

selectivity for the fungal CYP51 enzyme over human CYP450 enzymes, suggesting a favorable

safety profile with a reduced risk of clinically significant drug interactions.[1][3]
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Diagram 1: Mechanism of Action of VT-1598.

In Vitro Antifungal Activity
The in vitro activity of VT-1598 has been evaluated against a broad range of fungal isolates,

including those with reduced susceptibility to other antifungal agents.[1] Standardized broth

microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI),

were predominantly used to determine the minimum inhibitory concentrations (MICs).[1][8]

Data Summary
The following tables summarize the in vitro susceptibility data for VT-1598 against various

fungal species.

Table 1: In Vitro Activity of VT-1598 against Candida Species
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Species
Number
of
Isolates

VT-1598
MIC
Range
(µg/mL)

VT-1598
MIC50
(µg/mL)

VT-1598
MIC90
(µg/mL)

Fluconaz
ole MIC
(µg/mL)
for
Resistant
Isolates

Referenc
e

Candida

albicans

Not

Specified

Potent

Activity
0.125

Not

Specified
≥4 [9]

Candida

auris
100 0.03 - 8 0.25 1

Not

Specified
[6][10]

Candida

species

Not

Specified

Maintained

Activity

Not

Specified

Not

Specified

Not

Specified
[1]

Table 2: In Vitro Activity of VT-1598 against Cryptococcus and Endemic Fungi

Species
Number of
Isolates

VT-1598 MIC
(µg/mL)

Fluconazole
MIC (µg/mL)

Reference

Cryptococcus

neoformans H99
1 Not Specified Not Specified [11]

Coccidioides

posadasii
1 1 16 [2]

Coccidioides

immitis
1 0.5 16 [2]

Blastomyces

species
Clinical Isolates Active Not Specified [1]

Histoplasma

species
Clinical Isolates Active Not Specified [1]

Table 3: In Vitro Activity of VT-1598 against Molds
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Species Number of Isolates
VT-1598 MIC
(µg/mL)

Reference

Aspergillus fumigatus 2 0.25 and 1.0 [9][12]

Aspergillus species Clinical Isolates Active [1]

Rhizopus arrhizus Clinical Isolates Active [1]

Experimental Protocols
Antifungal Susceptibility Testing: The in vitro activity of VT-1598 was determined using broth

microdilution methods according to the guidelines of the Clinical and Laboratory Standards

Institute (CLSI).[1][8] For yeasts, testing was performed as described in CLSI document M27.

For molds, the methodologies followed the CLSI M38 document. The MIC was defined as the

lowest concentration of the drug that caused a significant inhibition of growth compared to the

drug-free control. For the testing against Candida auris, the endpoint was determined after 24

hours of incubation as a 50% reduction in turbidity compared to the growth control.[6]
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General Workflow for In Vitro Susceptibility Testing
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Diagram 2: In Vitro Susceptibility Workflow.

In Vivo Efficacy
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The in vivo efficacy of VT-1598 has been demonstrated in several murine models of invasive

fungal infections, showing dose-dependent activity and significant improvements in survival

and fungal burden reduction.[6][9][13]

Data Summary
Table 4: In Vivo Efficacy of VT-1598 in Murine Models
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Fungal
Infection
Model

Fungal
Species

VT-1598
Dosing
Regimen
(mg/kg, route)

Outcome Reference

CNS

Coccidioidomyco

sis

C. posadasii & C.

immitis

4, 8, 20 (oral,

once daily)

Significant

reduction in brain

fungal burden

and prolonged

survival.

[2][13]

Invasive

Aspergillosis
A. fumigatus

10, 20, 40 (oral,

once or twice

daily)

Dose-dependent

reduction in

kidney and lung

fungal burden;

100% survival at

20 and 40 mg/kg.

[9][12]

Invasive

Candidiasis
C. auris

5, 15, 50 (oral,

once daily)

Dose-dependent

reduction in

kidney and brain

fungal burden;

significant

improvement in

survival.

[6][10]

Cryptococcal

Meningitis
C. neoformans

Mid and high

doses (oral)

Reduction in

brain fungal

burden to below

baseline levels;

no mortality in

treated animals.

[11]

Mucosal

Candidiasis

C. albicans

(fluconazole-

resistant)

Not Specified

Significant

efficacy, with

undetectable

tongue fungal

burden after a

washout period.

[9]
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Experimental Protocols
Murine Model of CNS Coccidioidomycosis: Infection was established via intracranial inoculation

of Coccidioides posadasii or Coccidioides immitis.[13][14] Oral therapy with VT-1598

commenced 48 hours post-inoculation and continued for 7 days for fungal burden studies and

14 days for survival studies.[9][13] Fungal burden in the brain was assessed by colony-forming

unit (CFU) counts.[14]

Murine Model of Invasive Aspergillosis: Neutropenic mice were used in a disseminated invasive

aspergillosis model.[12] Treatment with VT-1598 was administered orally. Efficacy was

evaluated by determining the fungal burden in the kidneys and lungs, as well as by monitoring

survival.[9][12]

Murine Model of Invasive Candidiasis (C. auris): Neutropenic mice were infected intravenously

with Candida auris.[6] Oral treatment with VT-1598 began 24 hours post-inoculation and

continued for 7 days. Endpoints included survival and fungal burden in the kidneys and brain.

[6]
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General Workflow for In Vivo Efficacy Studies
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Diagram 3: In Vivo Efficacy Workflow.

Clinical Development
VT-1598 has completed a first-in-human, Phase 1 clinical study to evaluate its safety and

pharmacokinetics.[4][15] The results from this single ascending dose study in healthy adult

subjects support its further clinical development.[4] VT-1598 has received Qualified Infectious

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15576155?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://academic.oup.com/mmy/article/62/4/myae032/7640033
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disease Product (QIDP), Fast Track, and Orphan Drug designations from the U.S. Food and

Drug Administration for the treatment of coccidioidomycosis.[16] It is also being investigated for

the treatment of other invasive fungal infections, including cryptococcal meningitis.[16]

Conclusion
VT-1598 is a promising, broad-spectrum antifungal agent with a highly selective mechanism of

action. Its potent in vitro activity against a wide range of clinically relevant fungi, including

resistant strains, and its demonstrated efficacy in various animal models of invasive mycoses,

underscore its potential as a valuable new therapeutic option. The favorable safety and

pharmacokinetic profile observed in early clinical trials further supports its continued

development for the treatment of serious and life-threatening fungal infections. Further studies

are warranted to fully elucidate the clinical utility of VT-1598.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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